
STS-E412
Overview
Description
STS-E412 is a nonpeptidyl compound known for its tissue-protective properties. It selectively activates the erythropoietin receptor and the common beta-chain receptor, making it a valuable tool in the study of neurological disorders . The compound has a molecular weight of 318.76 and a chemical formula of C15H15ClN4O2 .
Preparation Methods
The synthesis of STS-E412 involves several steps. One of the methods includes the reaction of 2-(4-chlorophenoxy)ethan-1-ol with sodium hydride in tetrahydrofuran. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
STS-E412 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents used in these reactions include sodium hydride and tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Efficacy in Cellular Models
Studies have demonstrated that STS-E412 increases frataxin levels—an essential mitochondrial protein—up to 2-fold in human cortical cells and murine neuronal models. This effect is significant for conditions like Friedreich's ataxia, where frataxin deficiency leads to neurodegeneration .
Table 1: Effects of this compound on Frataxin Levels
Cell Type | Increase in Frataxin (Fold) | Reference |
---|---|---|
Human Cortical Cells | 2.0 | |
Murine P19 Cells | 2.0 | |
FXN-deficient KIKO Mice | Significant increase |
In Vivo Studies
In vivo studies using KIKO mice, which model Friedreich's ataxia, revealed that this compound significantly increased frataxin levels in the heart and brain tissues. Notably, unlike recombinant human erythropoietin (rhEPO), this compound did not induce splenomegaly, indicating a favorable safety profile .
Table 2: In Vivo Effects of this compound
Treatment | Observed Effects | Reference |
---|---|---|
This compound | Increased frataxin levels without splenomegaly | |
rhEPO | Increased frataxin but caused splenomegaly |
Case Study 1: Neuroprotective Effects in Neuronal Cells
A study investigating the neuroprotective effects of this compound on primary human neuronal cells demonstrated that low nanomolar concentrations provided significant protection against cytotoxic challenges. The compound activated key signaling pathways that promote cell survival and reduce apoptosis .
Case Study 2: Application in Friedreich's Ataxia
In a preclinical trial setting, researchers evaluated the efficacy of this compound in increasing frataxin levels in both cultured human cells and KIKO mice. The results indicated that while rhEPO had some efficacy, this compound consistently outperformed it in terms of both potency and safety profile .
Mechanism of Action
STS-E412 exerts its effects by selectively activating the tissue-protective erythropoietin receptor, which comprises an erythropoietin receptor subunit and the common beta-chain receptor . This activation leads to the phosphorylation of the erythropoietin receptor and associated signaling molecules such as Janus kinase 2 and AKT . These molecular targets and pathways are crucial for the compound’s tissue-protective effects.
Comparison with Similar Compounds
STS-E412 is compared with other small molecule agonists of the tissue-protective erythropoietin receptor, such as STS-E424 . Both compounds increase the expression of frataxin in vitro and in vivo, but this compound has shown superior effects in the central nervous system compared to recombinant human erythropoietin . This makes this compound unique in its ability to provide tissue protection without the erythropoietic effects associated with erythropoietin .
Similar compounds include:
STS-E424: Another small molecule agonist of the tissue-protective erythropoietin receptor.
Recombinant Human Erythropoietin: Known for its erythropoietic and tissue-protective properties.
References
Biological Activity
STS-E412 is a nonpeptidyl compound that acts as an agonist of the erythropoietin receptor (EPOR), which is known for its role in promoting erythropoiesis and providing cytoprotection in various tissues, including the central nervous system (CNS). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
This compound selectively activates the EPOR/CD131 heteromeric receptor without triggering the EPOR/EPOR homodimer. This selectivity is crucial as it minimizes off-target effects while maximizing therapeutic efficacy. The compound has been shown to induce phosphorylation of key signaling molecules, including:
- EPOR : Erythropoietin receptor
- CD131 : Common beta chain associated with various cytokine receptors
- JAK2 : Janus kinase 2, involved in signal transduction
- AKT : Protein kinase B, important for cell survival and metabolism
At low nanomolar concentrations, this compound exhibits EPO-like cytoprotective effects in primary neuronal cells and renal proximal tubular epithelial cells (RPTECs) subjected to cytotoxic challenges such as oxidative stress and hypoxia .
Table 1: Summary of Biological Activities of this compound
Preclinical Studies
Research has demonstrated that this compound effectively increases frataxin levels, a protein critical for mitochondrial function, particularly in the context of Friedreich's ataxia (FA). In laboratory settings, both this compound and its analog STS-E424 were tested on frataxin-deficient cells and mice. The results indicated a significant elevation in frataxin levels compared to controls, suggesting potential for therapeutic use in FA .
Cellular Response Studies
In vitro studies revealed that this compound could protect against apoptosis induced by various stressors. For example, primary neuronal cultures treated with this compound showed reduced cell death rates when exposed to oxidative stress compared to untreated controls. This protective effect was attributed to the activation of survival pathways mediated by AKT signaling .
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for STS-E412 investigations?
- A well-structured research question must be specific (e.g., "How does this compound modulate [specific biological pathway] in [model organism/cell type]?"), testable, and grounded in existing literature. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope. Avoid overly broad questions (e.g., "What are the effects of this compound?") .
- Methodological Tip : Start with a literature review to identify gaps. For example:
Gap Identified | Refined Question |
---|---|
Limited data on dose-response in human cells | "How does this compound concentration (0.1–10 µM) affect apoptosis in HeLa cells over 24h?" |
Q. What experimental design principles ensure reproducibility in this compound studies?
- Include negative/positive controls (e.g., untreated cells, known inhibitors) and replicates (n ≥ 3). Document all variables (e.g., temperature, solvent purity) to minimize confounding factors .
- Example Table :
Parameter | Specification | Rationale |
---|---|---|
Solvent | DMSO (≤0.1% v/v) | Avoid cytotoxicity |
Incubation Time | 24h | Align with prior apoptosis assays |
Q. How can researchers optimize data collection for this compound pharmacokinetic studies?
- Use validated assays (e.g., HPLC for quantification) and standardize protocols. For in vivo studies, report animal strain, age, and administration routes. Raw data (e.g., chromatograms) should be archived in supplementary materials .
Q. What statistical methods are appropriate for initial analysis of this compound data?
- For continuous data (e.g., enzyme activity), apply Student’s t-test (two groups) or ANOVA (multiple groups). Non-parametric tests (Mann-Whitney) suit ordinal data. Report p-values, confidence intervals, and effect sizes .
Q. How to ensure methodological transparency in this compound research?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like protocols.io and cite them in the Methods section .
Advanced Research Questions
Q. How to resolve contradictions in this compound efficacy data across studies?
- Conduct a root-cause analysis:
Compare experimental conditions (e.g., cell line variability, assay sensitivity).
Perform meta-regression to assess confounding variables (e.g., dosage ranges) .
- Case Example : Discrepancies in IC50 values may arise from differences in ATP concentrations in viability assays .
Q. What advanced techniques validate this compound’s mechanism of action?
- Combine orthogonal methods:
- Biophysical: Surface plasmon resonance (binding affinity).
- Genomic: CRISPR screening to identify target pathways.
- Structural: Molecular docking simulations .
Q. How to integrate this compound findings with existing literature in a systematic review?
- Use PRISMA guidelines for literature screening. Code variables (e.g., study design, outcome metrics) in tools like Covidence. Address heterogeneity via subgroup analysis .
Q. What ethical considerations apply to this compound studies involving animal models?
- Justify sample sizes using power analysis to minimize animal use. Adhere to ARRIVE guidelines for reporting and obtain ethics committee approval before experimentation .
Q. How to design a dose-response meta-analysis for this compound toxicity?
- Extract dose-level data from primary studies. Use restricted cubic splines or linear mixed models to model non-linear relationships. Assess publication bias with funnel plots .
Q. Key Methodological Tables
Table 1 : Common Statistical Tests for this compound Data
Data Type | Test | Use Case |
---|---|---|
Continuous | ANOVA | Compare efficacy across 3+ doses |
Binary | Fisher’s Exact Test | Toxicity incidence (yes/no) |
Time-Series | Cox Regression | Survival analysis in longitudinal studies |
Table 2 : Critical Variables to Document in this compound Experiments
Variable | Example | Impact |
---|---|---|
Solvent Lot | DMSO, Sigma #D1234 | Purity affects compound solubility |
Cell Passage Number | HeLa, passage 15–20 | Genetic drift alters response |
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMOBKQELKMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.